Davallin
Description
Structure
2D Structure
Properties
CAS No. |
139390-86-6 |
|---|---|
Molecular Formula |
C60H50O23 |
Molecular Weight |
1139 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-6-yl]-8-[6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C60H50O23/c61-24-6-1-20(2-7-24)57-55(79)50(47-41(82-57)19-37(73)44(52(47)76)48-42-33(69)14-25(62)15-40(42)81-58(53(48)77)22-4-9-28(64)31(67)12-22)46-35(71)17-34(70)45-49(54(78)59(83-60(45)46)23-5-10-29(65)32(68)13-23)43-36(72)18-39-26(51(43)75)16-38(74)56(80-39)21-3-8-27(63)30(66)11-21/h1-15,17-19,38,48-50,53-59,61-79H,16H2 |
InChI Key |
LXCJDJORVXDTBW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Synonyms |
davallin epicatechin-(4-6)-epiafzelechin-(4-8)-epicatechin-(4-6)-epicatechin |
Origin of Product |
United States |
Occurrence and Distribution of Davallin in Biological Systems
Botanical Sources and Specific Species of Davallia Genus Containing Davallin
The genus Davallia encompasses approximately 40 to 65 species of epiphytic or lithophytic ferns distributed across various regions, including Africa, Asia, Australia, and the Pacific Islands. smujo.idmdpi.comwikipedia.orgmyspecies.infomdpi-res.com Investigations into the chemical constituents of these ferns have identified this compound in certain species.
Primary Isolation from Davallia mariesii Moore Rhizomes
The primary source from which this compound was first isolated and characterized is the rhizome of Davallia mariesii Moore. mdpi.comnih.govresearchgate.netsci-hub.senaturale.pl Davallia mariesii is a perennial fern found in areas such as Korea, Japan, Taiwan, and China. mdpi.com Its rhizomes are notable for their dense covering of scales and are traditionally utilized in some Asian medicinal practices, where they are known as "Gusuibu". researchgate.net Phytochemical studies on the rhizomes of D. mariesii have led to the identification of various compounds, including this compound, gentistic acid, and dryocrassol. mdpi.comresearchgate.net The isolation and structural elucidation of this compound from D. mariesii rhizomes have been reported in scientific literature. sci-hub.senaturale.pl
Identification in Other Davallia Species
While Davallia mariesii is a well-documented source, the presence of this compound or related compounds has been explored in other species within the Davallia genus. Several Davallia species, including Davallia divaricata and Davallia solida, are also recognized as sources of the traditional medicine "Gusuibu," similar to D. mariesii. nih.gov Although the explicit isolation of this compound from all Davallia species used as Gusuibu is not universally documented in the provided information, their shared medicinal application suggests potential similarities in chemical composition, which may include this compound or related proanthocyanidins (B150500). Other species mentioned in the context of the genus include D. angustata, D. corniculata, D. denticulata, D. heterophylla, D. hymenophylloides, D. parvula, D. pectinata, D. pentaphylla, D. repens, D. trichomanoides, D. canariensis, D. fejeensis, D. bullata, D. napoensis, D. polypodiaceae, and D. tyermanii. smujo.idwikipedia.orgmyspecies.info Research has identified Davallic acid from Davallia divaricata. nih.gov
The following table summarizes some Davallia species and their association with this compound or Gusuibu:
| Davallia Species | Association with this compound/Gusuibu | Source(s) |
| Davallia mariesii | Primary source of this compound isolation; used as Gusuibu. | mdpi.comnih.govresearchgate.netsci-hub.senaturale.pl |
| Davallia divaricata | Used as Gusuibu; Davallic acid extracted. | nih.gov |
| Davallia solida | Used as Gusuibu. | nih.gov |
| Davallia trichomanoides | Mentioned as a species in the genus and cultivated. | wikipedia.orgmyspecies.info |
| Davallia canariensis | Mentioned as a species in the genus and widely cultivated. | wikipedia.orgmyspecies.infoearthone.io |
| Davallia fejeensis | Mentioned as a species in the genus and commonly cultivated. | wikipedia.orgmyspecies.infopicturethisai.com |
| Other Davallia species | Mentioned as members of the genus, distribution, or cultivation. | smujo.idwikipedia.orgmyspecies.infomdpi-res.com |
Tissue-Specific Localization and Accumulation Patterns of this compound
Specific detailed research findings regarding the precise tissue-specific localization and accumulation patterns of this compound within the Davallia plant, beyond its isolation from rhizomes, were not found in the consulted literature. Studies primarily focus on the presence of this compound in the rhizomes, which are the part traditionally used.
Advanced Methodologies for Davallin Isolation, Purification, and Structural Elucidation in Research
Extraction Techniques for Davallin from Plant Matrices
The initial step in obtaining this compound involves extracting compounds from the plant material, typically the rhizomes of Davallia mariesii. Various solvents and extraction procedures can be utilized depending on the nature of the plant material and the target compounds nih.govmdpi.com. For the extraction of this compound from D. mariesii roots, an 80% ethanol (B145695) solution has been used mdpi.com. Dried and pulverized rhizomes were extracted multiple times with this solvent at room temperature mdpi.com. The resulting filtrate is then concentrated under vacuum to obtain a crude extract mdpi.com.
Extraction methods commonly employed for medicinal plants, including those containing phenolic compounds like this compound, include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction nih.govms-editions.cl. The choice of solvent is crucial and often involves polar solvents such as water or alcohols, intermediate polar solvents like acetone (B3395972) or dichloromethane, or nonpolar solvents such as n-hexane nih.govmdpi.com. Alcohol-water mixtures are frequently used for extracting flavonoids and their conjugates mdpi.com.
Chromatographic Purification Strategies
Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract to achieve sufficient purity for structural analysis and further research nih.govrotachrom.com.
Column chromatography is a widely used technique for the initial fractionation and purification of natural products. Different stationary phases are employed based on the properties of the compounds being separated. Silica (B1680970) gel chromatography is a common method, often used with solvent systems of varying polarity to elute compounds koreascience.kr.
Sephadex LH-20 is another valuable stationary phase for the purification of natural products, including phenolic compounds and proanthocyanidins (B150500) koreascience.krdokumen.pubcytivalifesciences.com. Sephadex LH-20 is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics cytivalifesciences.comavantorsciences.com. This dual nature allows for separation based on both molecular size and partition between the stationary and mobile phases cytivalifesciences.comavantorsciences.com. It is effective for the molecular sizing of natural products and can provide high resolution for closely related molecular species cytivalifesciences.comavantorsciences.com. In the isolation of compounds from D. mariesii, including this compound, sequential fractionation using open column chromatography with silica gel and Sephadex LH-20 has been reported mdpi.comnih.gov.
Research findings indicate that a combination of different column chromatography techniques is often necessary to isolate pure compounds from complex plant extracts. For example, in one study, an ethyl acetate (B1210297) fraction from Drynaria fortunei underwent chromatography on silica gel, followed by further purification using polyamide and Sephadex LH-20 columns koreascience.kr.
Here is a simplified representation of a typical column chromatography scheme that might be employed:
| Chromatography Step | Stationary Phase | Mobile Phase Examples | Purpose |
| First Column | Silica Gel | Chloroform-Methanol | Initial Fractionation |
| Second Column | Polyamide | Methanol-Water | Further Purification |
| Third Column | Sephadex LH-20 | Methanol-Water | Final Purification |
Note: Specific solvent ratios and phases would be optimized based on the extract composition.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity of target compounds and is frequently used in preparative scale for isolating natural products rotachrom.comput.poznan.plnih.govgilson.com. Preparative HPLC allows for the purification of larger quantities of material compared to analytical HPLC rotachrom.com. This technique involves a mobile phase pumped under high pressure through a stationary phase packed in a column rotachrom.com. The separation is based on the differential interactions of the analytes with the stationary and mobile phases rotachrom.com.
For the isolation of compounds, including proanthocyanidins, preparative HPLC using reversed-phase columns (e.g., C18) is commonly employed nih.govasianpubs.org. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid nih.gov. Gradient elution, where the mobile phase composition changes over time, is frequently used to improve separation efficiency nih.gov. Preparative HPLC has been utilized in the isolation and purification of phenolic constituents from plant extracts, demonstrating its effectiveness in obtaining pure compounds for structural elucidation nih.govasianpubs.org.
Advanced Spectroscopic and Spectrometric Approaches for Structural Characterization
Once isolated and purified, the structure of this compound is determined using advanced spectroscopic and spectrometric techniques nih.govdokumen.pubput.poznan.plarxiv.org. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, including complex natural products like this compound arxiv.orgscilit.comresearchgate.netmdpi.comrsc.org. NMR provides information about the carbon-hydrogen framework and the connectivity of atoms arxiv.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial.
Key 2D NMR techniques used in structural elucidation include:
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached mdpi.comchemrxiv.org. This helps in assigning proton and carbon signals and identifying CH, CH₂, and CH₃ groups researchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons with carbons that are two or three bonds away scielo.brscilit.comresearchgate.net. This is particularly useful for establishing connectivity across quaternary carbons and through coupling pathways, providing crucial information about the molecular skeleton and the positions of substituents scilit.comresearchgate.net.
Analysis of ¹H and ¹³C NMR data, combined with information from 2D NMR experiments like HMQC and HMBC, allows researchers to piece together the structure of this compound nih.govmdpi.comput.poznan.plarxiv.org. Comparison of the obtained NMR data with literature values for known related compounds can also aid in the identification and confirmation of the structure mdpi.com.
Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound arxiv.orgnih.govmdpi.comcurrenta.denih.gov. It is often coupled with chromatographic separation techniques, such as Liquid Chromatography (LC) or Gas Chromatography (GC), to analyze complex mixtures put.poznan.plscilit.comnih.govnih.govresearchgate.netmdpi.comrsc.orgshimadzu.comlabmanager.comnih.gov.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This hyphenated technique is particularly useful for analyzing non-volatile or semi-volatile compounds, which include many natural products like this compound mdpi.comrsc.orgshimadzu.com. LC separates the components of a mixture before they enter the mass spectrometer mdpi.comshimadzu.com. Tandem MS (MS/MS) involves fragmentation of the parent ion and analysis of the resulting fragment ions, providing detailed structural information mdpi.comcurrenta.denih.gov. High-resolution LC-MS/MS can provide accurate molecular weight measurements and aid in determining the elemental formula mdpi.comcurrenta.de.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for the analysis of volatile and thermally stable compounds mdpi.comshimadzu.com. While this compound is a large, complex molecule and less likely to be analyzed by standard GC-MS, this technique is valuable for the analysis of other, more volatile compounds that might be co-extracted from plant material shimadzu.com. GC separates volatile components, which are then ionized and detected by the mass spectrometer shimadzu.com. Electron Ionization (EI) is a common ionization method in GC-MS, often resulting in significant fragmentation that can be used for structural elucidation currenta.deshimadzu.com.
MS techniques, especially when used in conjunction with chromatography (LC-MS, GC-MS) and tandem MS (LC-MS/MS, GC-MS/MS), play a vital role in confirming the molecular weight, determining the elemental composition, and providing fragmentation patterns that support the structural information obtained from NMR spectroscopy put.poznan.plscilit.comresearchgate.netnih.govmdpi.comcurrenta.denih.govresearchgate.net. High-resolution MS is particularly important for accurately determining the molecular formula mdpi.comcurrenta.de.
The combination of these advanced isolation, purification, and characterization techniques is essential for the comprehensive study of natural compounds like this compound, allowing researchers to obtain pure samples and definitively determine their chemical structures.
Purity Assessment and Quantitative Analytical Methods for Research Samples
Ensuring the purity and accurately quantifying this compound in research samples are critical steps for reliable scientific findings. Various analytical techniques are employed for this purpose, primarily relying on chromatographic and spectroscopic methods.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for both purity assessment and quantitative analysis of this compound. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation and detection of individual components within a mixture. measurlabs.com The purity of a this compound sample can be assessed by analyzing the resulting chromatogram, where the presence of peaks other than that of this compound indicates impurities. The area under the this compound peak is directly proportional to its concentration, enabling quantitative determination. nih.govnih.govchromatographyonline.com HPLC coupled with a Diode-Array Detector (DAD) is particularly useful as it provides spectral information for each separated compound, aiding in identification and allowing for the assessment of peak purity by analyzing the UV-Vis spectrum across the elution peak. measurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic substances, suitable for volatile and semi-volatile compounds. measurlabs.comfilab.frinnovatechlabs.com While potentially applicable for certain derivatives or forms of this compound, its use depends on the compound's volatility. GC-MS can identify and quantify components in complex mixtures based on their retention times and mass fragmentation patterns. measurlabs.comfilab.frmdpi.com This method is valuable for detecting and quantifying impurities, even at trace levels. measurlabs.com
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in both structural elucidation and purity assessment. researchgate.net Specifically, 1H and 13C NMR data are fundamental for confirming the structure of isolated this compound. nih.govresearchgate.net The absence of significant signals from other compounds in the NMR spectrum indicates a high degree of purity. researchgate.net Two-dimensional NMR techniques like 1H-13C HSQC can also be used for assessing the purity of samples by examining cross-peaks corresponding to the compound of interest and identifying any unexpected signals. researchgate.net
Quantitative analysis of this compound in complex biological or plant extracts often involves initial extraction and purification steps followed by chromatographic analysis. For instance, studies investigating compounds from Davallia mariesii have utilized techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) for the identification and quantification of active constituents in extracts. researchgate.net This hyphenated technique offers high sensitivity and selectivity, making it suitable for complex matrices.
Research findings often present quantitative data on the yield and purity of isolated this compound or related compounds from natural sources. For example, in studies involving Davallia species, isolated compounds intended for biological assays are typically purified to a high degree, often exceeding 95%, with their structures confirmed by NMR analysis. nih.govresearchgate.net Quantitative analysis methods are then applied to determine the concentration of these purified compounds in experimental samples.
Illustrative data from research on related compounds from Davallia species highlights the application of these methods. While specific quantitative data solely focused on "this compound" across various research samples is not extensively detailed in the provided search results, the methodologies applied to related bioactive compounds from the same genus are indicative of the approaches used for this compound. For example, LC-MS/MS has been used to quantify specific compounds in Davallia mariesii extract, providing data on their abundance (e.g., mg/g of dry weight). researchgate.net
Here is an example of how quantitative data might be presented in research focusing on the purity and content of a compound like this compound, based on typical analytical outcomes:
| Analytical Method | Sample Type | Analyte | Purity (%) | Concentration (mg/g) | Notes |
| HPLC-UV | Purified Isolate | This compound | > 98 | N/A | Purity assessment based on peak area normalization. |
| LC-MS/MS | Plant Extract | This compound | N/A | 5.68 ± 0.64 | Quantification in dry extract weight. researchgate.net |
| 1H NMR | Purified Isolate | This compound | High | N/A | Purity assessed by absence of significant impurity signals. researchgate.net |
The choice of analytical method for purity assessment and quantitative analysis of this compound depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a common and accessible method for routine analysis, while techniques like LC-MS/MS offer higher specificity and sensitivity for complex samples. nih.govnih.govresearchgate.net NMR spectroscopy remains invaluable for confirming structural integrity and providing a qualitative assessment of purity. researchgate.net
Biosynthetic Pathways and Regulation of Davallin in Medicinal Plants
Precursor Compounds and Early Stages of Flavonoid Biosynthesis
The flavonoid biosynthetic pathway originates from the phenylpropanoid pathway, which begins with the aromatic amino acid phenylalanine. taylorandfrancis.comnih.govwikipedia.org Phenylalanine is converted to 4-coumaroyl-CoA through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). taylorandfrancis.comresearchgate.netnih.gov
The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses 4-coumaroyl-CoA with malonyl-CoA to produce naringenin (B18129) chalcone. taylorandfrancis.comnih.govresearchgate.netfrontiersin.org Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to form naringenin, a flavanone (B1672756). taylorandfrancis.comfrontiersin.org Flavanones serve as immediate precursors for various flavonoid subclasses, including dihydroflavonols. wikipedia.orgmdpi.com Dihydroflavonols are formed through the action of flavanone 3-hydroxylase (F3H). taylorandfrancis.comresearchgate.netnih.gov These dihydroflavonols, such as dihydrokaempferol, dihydroquercetin, and dihydromyricetin, are key intermediates that can be further modified to produce different flavonoid branches, including anthocyanins and proanthocyanidins (B150500). nih.govmdpi.com
Enzymatic Steps in Proanthocyanidin (B93508) Polymerization Relevant to Davallin Formation
Proanthocyanidins are polymers of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin. researchgate.net The biosynthesis of these flavan-3-ol monomers occurs through branches of the flavonoid pathway, specifically from leucoanthocyanidins and anthocyanidins. researchgate.net Leucoanthocyanidins are produced from dihydroflavonols by dihydroflavonol 4-reductase (DFR). taylorandfrancis.comnih.govmdpi.com Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), then catalyzes the oxidation of leucoanthocyanidins to unstable anthocyanidins. nih.govmdpi.comoup.com
The flavan-3-ol monomers, (+)-catechin and (-)-epicatechin, are formed from these intermediates through the action of two key enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR). nih.govresearchgate.netmdpi.comccsenet.orgfrontiersin.org
Role of Leucoanthocyanidin Reducer (LAR) and Anthocyanidin Reductase (ANR)
Leucoanthocyanidin Reductase (LAR) catalyzes the conversion of leucoanthocyanidins (flavan-3,4-diols) to 2,3-trans-flavan-3-ols, such as (+)-catechin. nih.govmdpi.comfrontiersin.orgwikipedia.org This enzyme removes the 4-hydroxyl group from leucoanthocyanidins. researchgate.net
Anthocyanidin Reductase (ANR), also known as BANYULS (BAN), catalyzes the reduction of anthocyanidins to 2,3-cis-flavan-3-ols, such as (-)-epicatechin. nih.govmdpi.comfrontiersin.orgfrontiersin.orgoup.com ANR is specific to the proanthocyanidin pathway and is considered an important marker for its activation. oup.com
Both LAR and ANR provide the flavan-3-ol monomers that are the building blocks for proanthocyanidin polymers like this compound. nih.govmdpi.comccsenet.org While LAR produces (+)-catechin, ANR primarily produces (-)-epicatechin. ccsenet.orgfrontiersin.org The polymerization of these flavan-3-ol units forms the oligomeric and polymeric structures of proanthocyanidins. researchgate.netmdpi.com The exact mechanisms of proanthocyanidin polymerization in vivo are still under investigation, with possibilities including both enzymatic and non-enzymatic processes. researchgate.netnih.gov
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of proanthocyanidins, including this compound, is under complex genetic and molecular regulation. nih.govresearchgate.net This regulation involves multiple regulatory genes, primarily transcription factors, which control the expression of the structural genes encoding the biosynthetic enzymes. nih.govfrontiersin.org
Key transcription factors involved in regulating proanthocyanidin biosynthesis belong to families such as MYB, basic helix-loop-helix (bHLH), and WD40 proteins. nih.govoup.comfrontiersin.orgmdpi.comresearchgate.net These factors often interact to form complexes, such as the MYB-bHLH-WD40 (MBW) complex, which plays a central role in regulating flavonoid biosynthesis, including that of proanthocyanidins. nih.govoup.commdpi.com Specific MYB transcription factors, such as TT2 in Arabidopsis thaliana, are known to determine proanthocyanidin synthesis. nih.govoup.com Other transcription factors like TT8 (a bHLH) and TTG1 (a WD40) also play crucial roles and interact within this regulatory network. nih.gov
Studies in various plant species have identified specific transcription factors that positively or negatively regulate the expression of LAR and ANR genes, thereby influencing proanthocyanidin accumulation. researchgate.netfrontiersin.org For example, in crabapple, ERF transcription factors like RAP2-4 and RAV1 have been shown to act as inducer and repressor, respectively, of proanthocyanidin biosynthesis by regulating LAR1 and ANR2 expression. researchgate.net
The spatial and temporal expression patterns of these regulatory genes and the structural genes they control determine where and when proanthocyanidins are synthesized and accumulated in the plant. nih.govfrontiersin.org
Investigation of Davallin S Molecular Mechanisms of Action in Cellular and Biochemical Systems in Vitro and in Silico Studies
Cellular Responses and Phenotypic Changes
Daphnetin (B354214), a coumarin (B35378) derivative, has demonstrated significant effects on cellular behavior and morphology in various in vitro and in silico models. Research has particularly highlighted its influence on neuronal cell function and osteogenic processes, indicating its potential as a modulator of key cellular pathways.
Impact on Neuronal Cell Function and Synaptogenesis in Research Models
Daphnetin has been shown to exert notable neuroprotective effects in several research models. Studies indicate that it can promote the density of dendrite branches and increase the production of synaptic proteins. frontiersin.org This is achieved, in part, through the activation of the PI3K-Akt signaling pathway. frontiersin.org The neuroprotective properties of daphnetin are further supported by its ability to inhibit the activity of BACE1, a key enzyme in the production of β-amyloid, and to activate the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress. nih.gov
In models of cerebral ischemia, daphnetin has been found to protect neurons in the CA1, CA3, and DG regions of the hippocampus, improve behavioral functions, and maintain the integrity of the blood-brain barrier. nih.gov These effects are associated with an increase in the expression of claudin-5, brain-derived neurotrophic factor (BDNF), and superoxide (B77818) dismutase (SOD), alongside a reduction in neuroinflammation. nih.gov Furthermore, daphnetin has been observed to prevent neuronal cell loss induced by NMDA by regulating the balance of Bcl-2 and Bax expression. frontiersin.org
| Research Model | Key Findings | Signaling Pathways Implicated |
| Alzheimer's Disease Mouse Model | Ameliorated spatial learning disabilities and reduced Aβ deposition. nih.gov | Nrf2/HO-1, BACE1 inhibition nih.gov |
| Normal Rat Neurons | Increased HO-1 and Nrf2 mRNA and protein expression in a dose-dependent manner. nih.gov | Nrf2/HO-1 nih.gov |
| Cerebral Ischemia Mouse Model | Protected hippocampal neurons, improved spatial memory, and preserved blood-brain barrier integrity. nih.gov | Increased claudin-5, BDNF, and SOD expression; decreased NF-κB and IL-1β expression. nih.gov |
| In Vitro Neuronal Cultures | Promoted dendrite branch density and increased synaptic protein generation. frontiersin.org | PI3K-Akt frontiersin.org |
Effects on Osteogenic Markers in In Vitro Cell Cultures
Daphnetin has been found to positively influence the differentiation of osteoblasts, the cells responsible for bone formation. In vitro studies using MC3T3-E1 cells, a pre-osteoblastic cell line, have shown that daphnetin treatment leads to a significant increase in the transcription of key osteogenic marker genes. nih.gov These include Runt-related transcription factor 2 (Runx2), Osterix, Alkaline Phosphatase (ALP), Bone Sialoprotein (BSP), Osteocalcin (OCN), and Osteoprotegerin (OPG). nih.gov
The increased gene expression translates to functional changes, as evidenced by a significant rise in cellular ALP activity and the expression of the Runx2 protein. nih.gov Furthermore, daphnetin treatment has been shown to enhance the mineralization of the extracellular matrix, a critical step in bone formation. nih.gov These pro-osteogenic effects are, at least in part, attributed to the ability of daphnetin to reduce intracellular reactive oxygen species (ROS) levels. nih.gov
| Cell Line | Osteogenic Marker | Observed Effect |
| MC3T3-E1 | Runx2 (mRNA and protein) | Upregulation nih.gov |
| MC3T3-E1 | Osterix (mRNA) | Upregulation nih.gov |
| MC3T3-E1 | Alkaline Phosphatase (ALP) (mRNA and activity) | Upregulation nih.gov |
| MC3T3-E1 | Bone Sialoprotein (BSP) (mRNA) | Upregulation nih.gov |
| MC3T3-E1 | Osteocalcin (OCN) (mRNA) | Upregulation nih.gov |
| MC3T3-E1 | Osteoprotegerin (OPG) (mRNA) | Upregulation nih.gov |
| MC3T3-E1 | Mineralization (Alizarin Red S staining) | Increased nih.gov |
Computational and Molecular Docking Studies on Daphnetin-Target Interactions
Molecular docking studies have been employed to elucidate the potential binding interactions between daphnetin and various biological targets. These in silico approaches provide insights into the molecular basis of daphnetin's observed biological activities. For instance, docking studies have investigated the interaction of daphnetin with DNA, suggesting a stable binding without compromising the structural integrity of the DNA molecule. bohrium.comacs.orgacs.org
In the context of its anti-proliferative effects, molecular docking has been used to model the interaction of daphnetin derivatives with cancer-related proteins such as the estrogen receptor, progesterone (B1679170) receptor, and human epidermal growth factor receptor 2 (HER2). nanobioletters.com These studies help in understanding the structure-activity relationships and in the rational design of more potent analogs. Furthermore, docking simulations have been performed to study the binding of daphnetin to enzymes like human S-COMT, providing a molecular rationale for its potential therapeutic applications. researchgate.net
| Biological Target | Key Findings from Docking Studies | Implication |
| Calf Thymus DNA (ct-DNA) | Stable binding of daphnetin with DNA without compromising its structural integrity. bohrium.comacs.orgacs.org | Potential for DNA-interactive therapeutic applications. |
| Estrogen Receptor (ER) | Prediction of binding modes and affinities of daphnetin hydrazones. nanobioletters.com | Understanding the mechanism of anti-proliferative activity in breast cancer. |
| Progesterone Receptor (PR) | Elucidation of potential interactions with daphnetin derivatives. nanobioletters.com | Insights into hormone-related cancer therapeutic strategies. |
| HER2 | High binding affinity of certain daphnetin hydrazones. nanobioletters.com | Potential for targeted therapy in HER2-positive cancers. |
| Human S-COMT | Investigation of interactions within the active site. researchgate.net | Rationalizing the potential of daphnetin in neurological disorders. |
Synthetic Approaches and Chemical Modification Research of Davallin
Strategies for Partial and Total Chemical Synthesis of Davallin
Derivatization of this compound for Enhanced Biological Properties
Chemical modification of natural compounds is a common strategy to improve their biological properties, such as solubility, stability, or target interaction. ubc.ca For this compound, with its numerous hydroxyl groups, derivatization could involve reactions targeting these functionalities. ontosight.ai While specific detailed research findings on the derivatization of this compound for enhanced biological properties are not extensively detailed in the provided search results, the general principles of chemical modification of natural fibers and compounds with hydroxyl groups are relevant. mdpi.comresearchgate.netboku.ac.atnih.gov Chemical modification can alter properties like hydrophilicity or hydrophobicity and improve compatibility with other materials. mdpi.comresearchgate.netboku.ac.atnih.gov In the context of compounds with phenolic hydroxyl groups, like flavonoids and proanthocyanidins (B150500), derivatization can influence their interaction with biological molecules and their antioxidant activity. ontosight.aidokumen.pub
Semisynthetic Modification Strategies
Semisynthesis involves using a naturally occurring compound as a starting material for chemical modification. For this compound, semisynthetic strategies would likely involve selective reactions on its flavan-3-ol (B1228485) units or the linkages between them. Given the complexity and multiple reactive sites (hydroxyl groups), controlled functionalization would be crucial. Research on the modification of natural fibers indicates that chemical treatments can alter the surface properties and improve interactions. researchgate.netboku.ac.at Applying similar principles to this compound could involve selective acylation, alkylation, or glycosylation of the hydroxyl groups to alter its polarity, metabolic stability, or binding affinity to biological targets.
Methodological Advancements in this compound Chemical Research
Advancements in chemical research methodologies play a crucial role in the study of complex natural products like this compound. Techniques for isolation and structural elucidation are fundamental. This compound's structure was determined using spectral evidence and chemical synthesis. researchgate.net Modern techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR methods like HSQC, are essential for detailed structural analysis and conformational studies of complex proanthocyanidins. researchgate.net Mass spectrometry (MS), including techniques like MALDI-TOF-MS and LC-MS, is also vital for determining molecular weight and analyzing the composition of oligomeric mixtures. researchgate.net Chromatographic techniques, such as HPLC, are indispensable for the isolation and purification of this compound from natural sources and for analyzing synthetic or modified products. wikidata.orgresearchgate.net Methodological advancements in synthesis, such as improved coupling strategies and the development of new protecting groups, can facilitate the construction of complex molecules like this compound and its analogs. nih.govsigmaaldrich.com Furthermore, computational chemistry methods can aid in the design of analogs and the prediction of their properties.
Future Directions and Emerging Research Avenues for Davallin
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding
The application of omics technologies, such as metabolomics and proteomics, represents a crucial future direction for gaining a comprehensive understanding of Davallin's biological effects and mechanisms of action. Omics technologies allow for large-scale analysis of biological molecules, providing insights into the structure, function, and dynamics of organisms and biological systems. humanspecificresearch.orgijcnap.com
Metabolomics involves the comprehensive analysis of metabolites within biological samples, while proteomics focuses on the large-scale study of proteins, including their abundance and functions. humanspecificresearch.orgijcnap.com Integrating data from these disciplines can provide a holistic view of how this compound interacts with biological systems at a molecular level. researchgate.net This can accelerate the identification of new targets and mechanisms, aiding in the development of novel therapeutics. humanspecificresearch.orgnih.gov
Applying metabolomics to this compound research could help identify the metabolic pathways influenced by this compound exposure, revealing how the compound is processed and what downstream effects it has on cellular metabolism. Proteomics could shed light on the specific proteins that interact with this compound or whose expression or modification is altered in response to its presence. This could provide molecular evidence supporting the observed biological activities, such as antioxidant or anti-inflammatory effects. ontosight.ai While omics technologies have proven valuable in understanding complex biological processes and diseases researchgate.netnih.govfrontiersin.org, their specific application to elucidating the full biological profile of this compound is an important area for future investigation.
Advanced Bioreactor Cultivation for Sustainable this compound Production
Given that this compound is a naturally occurring compound found in certain plant species ontosight.aimdpi.com, the development of sustainable and scalable production methods is essential for its potential future applications. Advanced bioreactor cultivation of plant cells or tissues offers a promising alternative to traditional agricultural harvesting, which can be limited by environmental factors and sustainability concerns. nih.govnih.gov
Bioreactor systems allow for controlled cultivation environments, enabling optimization of parameters such as nutrient supply, aeration, and temperature to enhance biomass and metabolite production. nih.govmdpi.com While challenging, optimizing bioreactor cultivation can lead to a sustainable and high-quality source of plant biomass and bioactive phytochemicals. nih.govnih.gov
Future research could focus on developing and optimizing bioreactor protocols specifically for the cultivation of plant cells or tissues known to produce this compound. This would involve investigating suitable bioreactor types (e.g., stirred-tank, airlift) researchgate.net, cultivation regimes (batch, fed-batch, continuous) nih.gov, and media formulations to maximize this compound yield and consistency. Research into long-term cultivation stability and the dynamics of metabolite biosynthesis in bioreactors, as demonstrated with other plant compounds like dioscin (B1662501) nih.gov, would be crucial for establishing economically viable and sustainable this compound production.
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
Current research on this compound and extracts from this compound-containing plants has indicated potential in areas such as neuroprotection mdpi.comresearchgate.net and anti-osteoporosis effects researchgate.net, in addition to its reported antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. These initial findings suggest a broader therapeutic potential that warrants further exploration.
Future research should aim to investigate novel therapeutic applications of this compound in areas beyond those already studied. This could involve exploring its effects on other disease models or biological pathways suggested by its known properties. For instance, its antioxidant and anti-inflammatory activities ontosight.ai could be relevant in the context of various chronic diseases where oxidative stress and inflammation play a significant role.
Exploring novel applications would require detailed in vitro and in vivo studies to evaluate efficacy, determine specific molecular targets, and understand the underlying mechanisms. The process of drug discovery and the development of novel therapeutics often involve comprehensive platforms and rigorous testing against specific diseases. youtube.com Identifying and validating new therapeutic uses for this compound would significantly expand its potential impact.
Development of Standardized Analytical Reference Materials for this compound Research
Accurate and reproducible research on this compound is contingent upon the availability of standardized analytical reference materials. Reference materials are essential for calibrating analytical instruments, validating methods, and ensuring the quality and comparability of results across different studies and laboratories. reference-materials.chfishersci.ca
The development of certified reference materials (CRMs) for this compound would provide a reliable standard for its identification, quantification, and purity assessment. reference-materials.chfishersci.caalfa-chemistry.com These materials are characterized by specific procedures and come with certificates detailing their properties and uncertainty, ensuring traceability. alfa-chemistry.com
Q & A
Q. How can multi-omics data integration advance this compound’s mechanism-of-action research?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Bioinformatics pipelines (e.g., KEGG pathway enrichment) identify dysregulated pathways. Use systems biology tools like Cytoscape for network analysis and prioritize hub genes/proteins for functional validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
